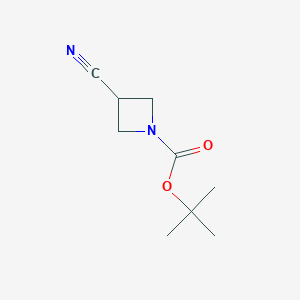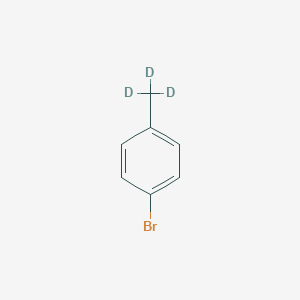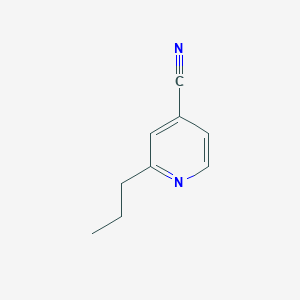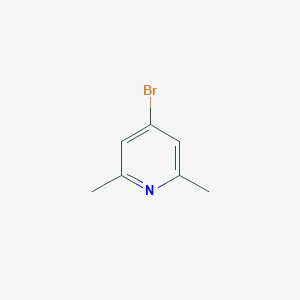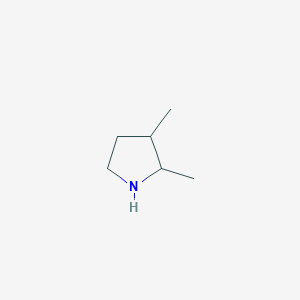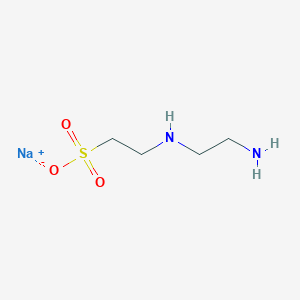
Natrium-2-((2-Aminoethyl)amino)ethansulfonat (50 % in H2O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt, also known as Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt, is a useful research compound. Its molecular formula is C4H12N2NaO3S and its molecular weight is 191.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerchemie
In der Polymerchemie dient diese Verbindung als hydrophile Gruppe bei der Herstellung und Leistung von wässrigen Polyurethanen . Seine Anwesenheit in der Polymermatrix kann die Wasserdispergierbarkeit von Polyurethanen verbessern, was vorteilhaft ist für die Herstellung umweltfreundlicher Beschichtungen und Klebstoffe.
Materialwissenschaft
Natrium-2-((2-Aminoethyl)amino)ethansulfonat wirkt als Vernetzungsmittel für Siloxanbeschichtungen auf transparenten Kunststoffen . Durch die Erleichterung der Bildung von vernetzten Netzwerken verbessert es die Haltbarkeit und Umweltbeständigkeit von Siloxan-basierten Beschichtungen, die zum Schutz und zur Verbesserung der Leistung von Kunststoffen eingesetzt werden.
Chemische Synthese
Diese Verbindung ist ein vielseitiger Baustein in der chemischen Synthese. Es wird als Zwischenprodukt bei der Synthese einer Vielzahl von organischen und anorganischen Verbindungen verwendet, darunter Sulfonsäuren, Amide und Thiole . Seine reaktiven Aminogruppen machen es zu einem wertvollen Vorläufer für die Entwicklung neuer chemischer Entitäten.
Wirkmechanismus
Target of Action
It is used in the preparation and performance of waterborne polyurethane with ethylenediamine sodium sulfonate as a hydrophilic group . It is also used as a crosslinking agent for siloxane coating for transparent plastics .
Mode of Action
It is known to interact with its targets to facilitate the formation of waterborne polyurethane and to act as a crosslinking agent .
Biochemical Pathways
Its role in the synthesis of waterborne polyurethane and as a crosslinking agent suggests that it may be involved in the chemical reactions related to these processes .
Pharmacokinetics
Its solubility in water is reported to be 500mg/l , which may influence its bioavailability.
Result of Action
Its use in the synthesis of waterborne polyurethane and as a crosslinking agent for siloxane coating for transparent plastics suggests that it plays a crucial role in these processes .
Biochemische Analyse
Biochemical Properties
Sodium 2-((2-aminoethyl)amino)ethanesulfonate plays a role in biochemical reactions, particularly in the preparation and performance of waterborne polyurethane
Molecular Mechanism
It is known to be used in the preparation of waterborne polyurethane, suggesting it may interact with biomolecules involved in this process
Eigenschaften
CAS-Nummer |
34730-59-1 |
|---|---|
Molekularformel |
C4H12N2NaO3S |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
sodium;2-(2-aminoethylamino)ethanesulfonate |
InChI |
InChI=1S/C4H12N2O3S.Na/c5-1-2-6-3-4-10(7,8)9;/h6H,1-5H2,(H,7,8,9); |
InChI-Schlüssel |
ROZLDLJVUNEAFL-UHFFFAOYSA-N |
SMILES |
C(CNCCS(=O)(=O)[O-])N.[Na+] |
Isomerische SMILES |
C(CNCCS(=O)(=O)[O-])N.[Na+] |
Kanonische SMILES |
C(CNCCS(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
34730-59-1 |
Piktogramme |
Corrosive |
Synonyme |
2-[(2-Aminoethyl)amino]-ethanesulfonic Acid Monosodium Salt; _x000B_2-[(2-Aminoethyl)amino]ethanesulfonic Acid Sodium Salt; A 95; EES 200L; N 60; _x000B_N-(2-Aminoethyl)-2-aminoethanesulfonic Acid Sodium Salt; _x000B_N-(2-Sulfoethyl)ethylenediamine Sodium Salt; Sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


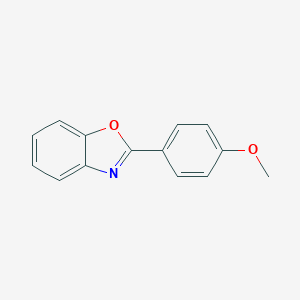
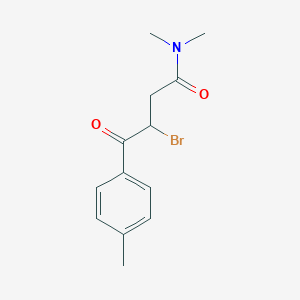
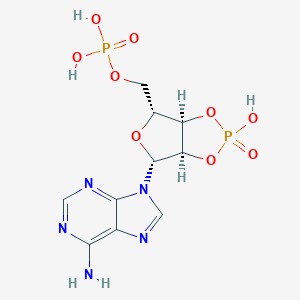
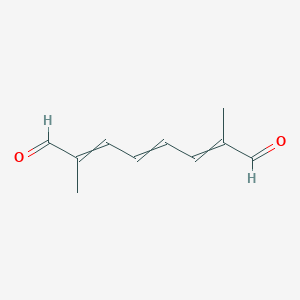

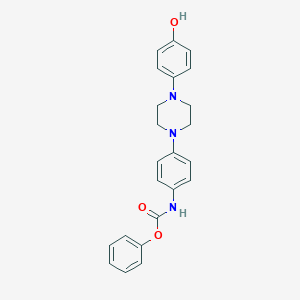
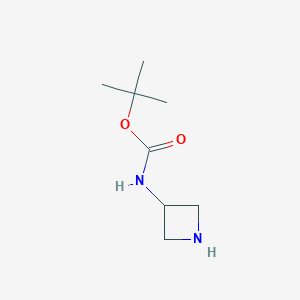

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
